4-Bromo-L-phenylalanine

Descripción general

Descripción

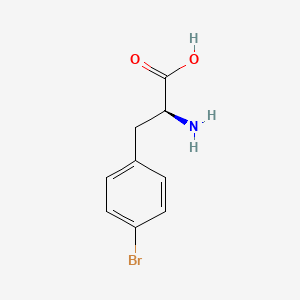

4-Bromo-L-phenylalanine is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.088. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Bromo-L-phenylalanine is extensively utilized in the synthesis of novel pharmaceuticals. Its ability to influence neurotransmitter pathways makes it particularly valuable in developing treatments for neurological disorders. For instance, researchers have explored its potential in enhancing drug formulations aimed at improving the efficacy of therapies for conditions such as Parkinson's disease and depression .

Biochemical Research

In biochemical research, this compound serves as a vital tool for studying protein interactions and enzyme functions. It aids scientists in understanding complex biological processes by modifying proteins to investigate their behavior under various conditions. This compound is instrumental in elucidating mechanisms of enzyme action and substrate specificity .

Peptide Synthesis

The compound is frequently incorporated into peptide sequences to enhance their stability and bioactivity. By modifying peptides with this compound, researchers can create more robust therapeutic agents that exhibit improved pharmacological properties. This application is particularly relevant in the development of peptide-based drugs targeting specific diseases .

Antibody Production

This compound is also used in the production of specific antibodies, which are crucial for diagnostic techniques and disease detection. Its incorporation into antibodies can improve their specificity and affinity for target antigens, thus enhancing the sensitivity of assays used in clinical diagnostics .

Material Science

In material science, this compound contributes to the development of advanced materials, particularly polymers with unique properties. Researchers utilize this compound to engineer materials that can be applied in various industrial contexts, including electronics and biocompatible substances for medical applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound across different applications:

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution (SN2/SN1), enabling functional group transformations. Key reactions include:

Mechanistic Insight :

The bromine’s electronegativity polarizes the C–Br bond, facilitating attack by nucleophiles (e.g., OH⁻, NH₃, SH⁻). Steric hindrance from the phenyl group favors SN1 mechanisms in polar solvents like DMF.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C, 24h

-

Partners : Aryl/heteroaryl boronic acids

-

Products : Biaryl-modified phenylalanine derivatives

-

Yield : 70–85%

Example :

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃ (2 mol%), Xantphos, Cs₂CO₃, toluene, 110°C

-

Partners : Primary/secondary amines

-

Products : 4-Aminoaryl-L-phenylalanine analogs

Biochemical Interactions

This compound inhibits dehydrogenase enzymes through competitive binding:

| Enzyme | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| Glutamate dehydrogenase | 12.3 ± 1.5 | Blocks substrate entry via steric clash | |

| Lactate dehydrogenase | 28.7 ± 3.2 | Distorts NADH-binding pocket |

Structural Analysis :

X-ray crystallography reveals that the bromophenyl group occupies hydrophobic pockets, displacing cofactors like NAD⁺ .

Oxidation and Reduction

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 100°C | 4-Bromo-L-phenylglyoxylic acid | Overoxidation to CO₂ occurs at >110°C |

| Reduction | H₂ (1 atm), Pd/C, EtOH | L-Phenylalanine | Quantitative debromination |

Photochemical Reactions

Under UV light (254 nm), the C–Br bond undergoes homolytic cleavage, generating phenyl radicals. These intermediates participate in:

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24250-84-8 | |

| Record name | 4-Bromo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.